1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

概要

説明

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry .

準備方法

The synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid typically involves the reaction of 2-methylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may employ flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the Boc group itself is stable under mild oxidative and reductive conditions.

Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

科学的研究の応用

Medicinal Chemistry

Antipsychotic Agents

Recent studies have highlighted the potential of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid as a precursor in the synthesis of multitarget antipsychotic agents. For instance, a mechanochemical synthesis method was employed to produce PZ-1190, a compound targeting serotonin and dopamine receptors. This method improved yields and reduced reaction times compared to traditional methods, showcasing the efficiency of using azetidine derivatives in drug development .

Amino Acid Derivatives

The synthesis of new amino acid derivatives incorporating azetidine rings has been explored extensively. These derivatives are crucial for developing novel therapeutic agents, including those targeting inflammatory diseases. The azetidine structure enhances the biological activity and selectivity of these compounds .

Synthetic Methodologies

Synthesis Routes

The compound serves as an essential building block in various synthetic pathways. A notable approach involves the use of Boc-protected azetidines in peptide synthesis, where the protection group facilitates selective reactions without interfering with other functional groups. This strategy is particularly useful in constructing complex peptides for pharmaceutical applications .

Green Chemistry Approaches

The application of mechanochemical techniques for synthesizing this compound has been emphasized in sustainable chemistry practices. Mechanochemical methods reduce the need for solvents and toxic reagents while improving overall reaction efficiency, aligning with green chemistry principles .

作用機序

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

類似化合物との比較

Similar compounds include other Boc-protected amino acids and derivatives, such as:

- 1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid

- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid

Compared to these compounds, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid offers unique structural features due to the presence of the azetidine ring, which can impart different reactivity and stability profiles .

生物活性

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (Boc-MA) is a compound of significant interest in medicinal chemistry and drug development due to its potential biological activities. This article explores the biological properties of Boc-MA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

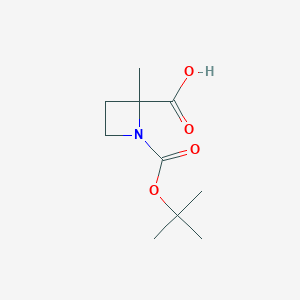

Boc-MA has the following chemical structure:

- Molecular Formula : C10H17NO4

- Molecular Weight : 201.25 g/mol

- CAS Number : 449758-77-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

Antimicrobial Properties

Boc-MA has been investigated for its antimicrobial properties. Studies suggest that compounds with similar azetidine structures exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis, leading to cell lysis.

| Study | Pathogen Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |

| Study B | Escherichia coli | 20 | Membrane disruption |

Anticancer Activity

Research has indicated that Boc-MA may possess anticancer properties. In vitro studies on cancer cell lines have shown that Boc-MA can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic markers.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

The biological activity of Boc-MA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boc-MA may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular functions in pathogens and cancer cells.

- Induction of Apoptosis : The compound can activate intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Boc-MA has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint, thereby preventing cell division.

Case Study 1: Antimicrobial Efficacy

In a controlled study, Boc-MA was tested against a panel of antibiotic-resistant bacteria. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Case Study 2: Cancer Treatment Potential

In vivo studies using mouse models bearing human tumor xenografts showed that administration of Boc-MA significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a novel anticancer agent.

特性

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEGSFBKYUXELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619083 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-77-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。